2-Propylfuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLJMYOQYRCCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195122 | |
| Record name | 2-Propylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Propylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9646 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
113.00 to 115.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4229-91-8 | |
| Record name | 2-Propylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4229-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004229918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propylfuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/592DXD68ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Overview of 2 Propylfuran in Contemporary Chemical Research
Significance and Research Trajectories within Furan (B31954) Chemistry
Within the broader field of furan chemistry, 2-Propylfuran holds significance due to its diverse applications and research potential. It is recognized as a valuable building block for synthesizing more complex molecules, finding utility in the development of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Its distinctive furan ring structure enhances its reactivity, making it a useful intermediate in various chemical reactions. chemimpex.comchemimpex.com
A significant area of contemporary research focuses on the application of furan derivatives as next-generation biofuels, driven by the need for sustainable and green energy sources. repec.org Like other alkylfurans such as 2-methylfuran (B129897) (MF), this compound is being explored as a potential biofuel additive. ontosight.aichemimpex.com Research into furan-based compounds stems from their potential to be derived from renewable biomass and their compatibility with existing fuel infrastructure. ontosight.airepec.org The conversion of biomass into furan derivatives through catalytic processes is considered a promising method for producing sustainable energy. repec.org Studies on compounds like 2-methylfuran have shown their potential as alternative fuels for internal combustion engines, which encourages the investigation of other alkylfurans like this compound for similar applications. repec.orgacs.org Its high energy content and favorable solvent properties contribute to its candidacy for enhancing fuel performance. chemimpex.comchemimpex.com
Beyond biofuels, this compound is a noted compound in the flavor and fragrance industry. chemimpex.comtargetmol.com It is used as a flavoring agent in food and beverages, prized for its characteristic sweet, nutty aroma. chemimpex.comchemimpex.com The compound is also utilized for its solvent properties in various chemical reactions and extractions. chemimpex.com Its role in sustainable chemical processes is a subject of study within green chemistry, aiming to promote eco-friendly industrial applications. chemimpex.comchemimpex.com
Historical Perspectives on this compound Investigations
Historically, investigations into this compound are closely linked to the analytical chemistry of food and natural products. While a comprehensive historical account of its initial synthesis is not widely documented, its identification has been reported as a volatile component in various food items, including heated peanut oil, apricots, plums, and carob beans. thegoodscentscompany.com This suggests that early research on this compound likely emerged from efforts to identify and characterize the complex mixture of volatile organic compounds that contribute to the aroma and flavor of foods, particularly those that undergo thermal processing. thegoodscentscompany.comcabidigitallibrary.org
The study of furan and its alkylated analogues, including 2-methylfuran, 2-ethylfuran (B109080), and 2-pentylfuran (B1212448), as heat-generated food contaminants has been an area of active research. cabidigitallibrary.orgresearchgate.net Research has shown that 2-alkylfurans can be formed during the thermal processing of lipid-rich foods. researchgate.net Specifically, this compound has been shown to form from the amino acid-catalyzed degradation of 2-heptenal, an α,β-unsaturated aldehyde derived from lipid oxidation. researchgate.net Despite its presence in various natural and processed sources, literature reviews suggest that this compound has been the subject of relatively few dedicated publications compared to other furan derivatives. foodb.ca
Classification and Structural Context within Alkylfurans
This compound is classified as a heterocyclic aromatic organic compound. ontosight.ai Its core structure consists of a planar, five-membered aromatic ring containing one oxygen atom and four carbon atoms, which defines it as a furan. ontosight.ai The presence of a propyl (C3H7) substituent at the C2 position places it within the specific class of alkylfurans. ontosight.ai It is also categorized more broadly as a heteroaromatic compound. foodb.ca This alkyl side chain influences its physical properties, such as its boiling point and solubility, distinguishing it from furan and other alkylated derivatives. ontosight.ai
The structural characteristics and properties of this compound are often considered in the context of other 2-alkylfurans. Comparing its properties to those of related compounds like 2-methylfuran and 2-pentylfuran helps to understand the systematic effects of alkyl chain length on the molecule's behavior.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 4229-91-8 | chemimpex.comnih.gov |
| Molecular Formula | C₇H₁₀O | chemimpex.comscbt.com |
| Molecular Weight | 110.15 - 110.16 g/mol | chemimpex.comchemimpex.comscbt.com |
| Appearance | Colorless to slightly yellow liquid | chemimpex.comnih.gov |
| Boiling Point | 113 - 115 °C at 760 mmHg | chemimpex.comthegoodscentscompany.comnih.gov |
| Density | 0.89 g/cm³ | chemimpex.comchemimpex.com |
| Refractive Index | n20D 1.44 | chemimpex.comchemimpex.com |
| SMILES | CCCC1=CC=CO1 | nih.gov |
| InChIKey | CPLJMYOQYRCCBY-UHFFFAOYSA-N | nih.gov |
Table 2: Comparison of Selected 2-Alkylfurans
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| 2-Methylfuran | C₅H₆O | 82.10 | 63-66 |
| 2-Ethylfuran | C₆H₈O | 96.13 | 92-93 |
| This compound | C₇H₁₀O | 110.16 | 113-115 |
| 2-Pentylfuran | C₉H₁₄O | 138.21 | 163-164 |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 2,5-Dimethylfuran (B142691) |
| 2-Butylfuran (B1215726) |
| 2-Ethylfuran |
| 2-Heptenal |
| 2-Methylfuran |
| 2-Pentylfuran |
| This compound |
| This compound-2-carbaldehyde |
Synthetic Methodologies and Derivatization Pathways for 2 Propylfuran
Established Synthetic Routes to 2-Propylfuran
The synthesis of this compound can be achieved through various organic reactions. One of the fundamental approaches involves the reaction of furan (B31954) with propyl halides. ontosight.ai Additionally, the reduction of this compound-2-carbaldehyde presents another pathway to obtain the target compound. ontosight.ai
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the efficient synthesis of furan derivatives. While specific catalytic systems for this compound are a niche area of study, broader research into the synthesis of 2-alkylfurans provides valuable insights. For instance, the conversion of furfural (B47365), a biomass-derived platform chemical, into 2-methylfuran (B129897) (2-MF) has been extensively investigated using various catalysts. rsc.orgmdpi.com Economical cobalt-based catalysts (Co/CoOx) have shown promise in the selective hydrodeoxygenation of furfural to 2-MF. rsc.org Other notable catalysts include palladium- and ruthenium-based systems, such as 4%Pd–1%Ru/TiO2 and Ru/C, which have demonstrated significant yields of 2-MF under specific reaction conditions. rsc.org The principles from these catalytic systems could potentially be adapted for the synthesis of this compound from appropriate precursors.
Furthermore, multifunctional catalyst systems are being explored for the synthesis of reduced furan derivatives. google.com These systems, which can combine a heterogeneous acid catalyst with a hydrogenation catalyst, allow for multiple reaction steps, such as hydrogenation and hydrolysis, to occur in a single pot. google.com For example, barium-promoted copper chromite and platinum on carbon (Pt/C) are among the catalysts used in these processes. google.com
Green Chemistry Principles in this compound Production
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of furan derivatives, this often involves utilizing renewable feedstocks and developing more efficient, less hazardous reaction pathways. rsc.org The synthesis of furan compounds from biomass, such as the conversion of xylose to furfural, is a key area of green chemistry research. rsc.org
The use of solid-acid catalysts, like Nafion-212 resin, for hydroxyalkylation-alkylation (HAA) reactions between furan compounds and carbonyls represents a greener alternative to traditional liquid acids. nih.gov This approach, coupled with subsequent hydrodeoxygenation, is a promising route for producing renewable fuels and chemicals. nih.gov Chemists are also exploring more efficient and eco-friendly production methods for furan derivatives, contributing to the advancement of green chemistry practices. solubilityofthings.com
Precursor Chemistry in this compound Formation
The formation of this compound is intrinsically linked to the chemistry of its precursors, particularly those derived from lipid oxidation.
Synthesis from Lipid Oxidation-Derived α,β-Unsaturated Aldehydes
2-Alkylfurans, including this compound, can be formed from the degradation of lipids. acs.org Specifically, α,β-unsaturated aldehydes, which are secondary products of lipid oxidation, are key precursors. acs.orgnih.gov Under conditions such as dry-roasting, these aldehydes can undergo cyclization and subsequent dehydration to yield the corresponding 2-alkylfuran. acs.orgnih.gov For instance, 2-heptenal has been identified as the α,β-unsaturated aldehyde precursor for the formation of this compound. nih.govresearchgate.netcapes.gov.brugent.be
The formation of these precursor aldehydes is a result of the oxidation of fatty acids. For example, propanal is an oxidation product of α-linolenic acid. researchgate.net The presence of this compound has been noted in studies on the lipid oxidation of food products like mayonnaise, where its concentration increases during storage at higher temperatures. nih.gov
Role of Amino Acid Catalysis in 2-Alkylfuran Formation
Research has demonstrated that the presence of amino acids can significantly catalyze the formation of 2-alkylfurans from their corresponding α,β-unsaturated aldehyde precursors. acs.orgnih.govresearchgate.netcapes.gov.br The addition of an amino acid to an α,β-unsaturated aldehyde drastically increases the yield of the resulting 2-alkylfuran under dry-roasting conditions. acs.orgnih.govresearchgate.netcapes.gov.br This catalytic effect is not limited to single amino acids; peptides and proteins have also been shown to promote this reaction. acs.orgnih.govresearchgate.netcapes.gov.br
The mechanism of this catalysis is complex and appears to involve oxidizing conditions and the participation of radicals. nih.govresearchgate.netcapes.gov.brugent.be While the exact nature of the amino acid's role is still under investigation, it is clear that it is not a simple acid/base catalysis by the amino acid side chain. acs.org For example, studies with various amino acids and their derivatives have shown that primary amines are more effective than secondary amines in promoting this reaction. acs.org The formation of 2-ethylfuran (B109080) from (E)-2-hexenal, for instance, was significantly enhanced in the presence of glutamic acid, tyrosine, serine, and threonine. acs.org
Table 1: Formation of 2-Alkylfurans from α,β-Unsaturated Aldehydes Catalyzed by Amino Acids This table summarizes the precursor-product relationships in the amino acid-catalyzed formation of various 2-alkylfurans.
| 2-Alkylfuran Product | α,β-Unsaturated Aldehyde Precursor | Reference |
|---|---|---|
| 2-Methylfuran | 2-Pentenal | nih.govresearchgate.net |
| 2-Ethylfuran | 2-Hexenal | nih.govresearchgate.net |
| This compound | 2-Heptenal | nih.govresearchgate.net |
| 2-Butylfuran (B1215726) | 2-Octenal | nih.govresearchgate.net |
| 2-Pentylfuran (B1212448) | 2-Nonenal | nih.govresearchgate.net |
| 2-Hexylfuran | 2-Decenal | nih.govresearchgate.net |
Derivatization Strategies for this compound Analogues
The functionalization and derivatization of the furan ring are key strategies for creating novel compounds with tailored properties. While specific derivatization of this compound is not extensively detailed in the provided context, general principles of furan chemistry can be applied. For instance, the carboxylic acid group of a furan derivative can undergo esterification. vulcanchem.com
The study of the reactions of hydroxyl radicals with various methyl-substituted furans provides insight into potential transformation pathways. nih.govacs.org These reactions lead to the formation of unsaturated 1,4-dicarbonyls and other oxygenated products. nih.govacs.org Furthermore, derivatization techniques are employed for the analysis of related compounds, such as the on-trap derivatization of short-chain fatty acids for gas chromatography. emich.edu These analytical methods often involve converting the target analytes into more volatile or detectable forms. emich.edu
Synthesis of Substituted Furan-2(3H)-ones
Substituted furan-2(3H)-ones, also known as butenolides, are significant heterocyclic scaffolds that serve as versatile precursors in organic synthesis. The synthesis of these compounds, particularly those with alkyl substitutions like a propyl group, has been a subject of interest due to their utility in constructing more complex molecular architectures.
One established method involves the synthesis of 5-propylfuran-2(3H)-one. This compound can be prepared following known literature procedures, resulting in a colorless oily liquid. acs.org These 5-substituted-furan-2(3H)-ones are valuable as dienolate precursors under basic conditions, making them suitable components for various cycloaddition reactions. acs.org
Another key derivative is (R)-4-propyldihydrofuran-2(3H)-one. Asymmetric synthesis for this compound has been developed to achieve high enantiomeric purity. One such process starts from trans-2-hexen-1-al. google.com The progress of this reaction and the enantiomeric ratio of the resulting (R)-4-propyldihydrofuran-2(3H)-one can be monitored using methods like ¹H-NMR analysis and chiral stationary phase gas chromatography. google.com An alternative route involves the resolution of a racemic mixture of methyl 2-propylsuccinate 4-tert-butyl ester through enzymatic processes, although this can be a lengthy procedure. google.com A different approach begins with the reaction of (rac)-3-(nitromethyl)hexanoic acid with (S)-(-)-1-phenylethylamine to create a diastereomeric salt, which, after separation and subsequent reactions, yields the target (R)-4-propyldihydrofuran-2(3H)-one with a high enantiomeric ratio (R:S > 99.5:0.5). google.com
The following table summarizes the synthesis of various substituted furan-2(3H)-ones, highlighting the diversity of substituents that can be incorporated into the furanone ring.
Table 1: Synthesis of Various Substituted Furan-2(3H)-ones
| Compound Name | Starting Materials | Yield | Reference |
|---|---|---|---|
| 5-Propylfuran-2(3H)-one | Not specified in snippet | 45% | acs.org |
| 5-Hexylfuran-2(3H)-one | Not specified in snippet | 40% | acs.org |
| 5-Benzylfuran-2(3H)-one | Not specified in snippet | 7% | acs.org |
| 5-Allylfuran-2(3H)-one | Not specified in snippet | 30% | acs.org |
| (R)-4-Propyldihydrofuran-2(3H)-one | (rac)-3-(Nitromethyl)hexanoic acid, (S)-(-)-1-phenylethylamine | 75% | google.com |
Exploration of Complex Furan Derivatives
The furan nucleus, including that in this compound and its derivatives, serves as a foundational element for the synthesis of more intricate and functionally diverse molecules. Various synthetic strategies have been developed to transform simpler furans into complex derivatives, leveraging the reactivity of the furan ring.
One powerful method is the use of furan derivatives in cycloaddition reactions. For instance, 5-substituted-furan-2(3H)-ones, including 5-propylfuran-2(3H)-one, can act as 2π-components in higher-order [8+2] cycloaddition reactions. When reacted with 8,8-dicyanoheptafulvene in the presence of a Brønsted base catalyst, they form polycyclic cycloadducts. acs.org The reaction proceeds by forming dienolates from the furan-2(3H)-ones under basic conditions. acs.org
Another sophisticated approach involves the oxidative dearomatization of a furan ring, followed by cyclization. This strategy has been used to convert 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones into complex prop-2-en-1-ones. nih.gov This process is related to the Paal-Knorr synthesis, where the furan ring formation is coupled with a formal shift of a double bond, creating a fully conjugated system. nih.gov
Metal-catalyzed reactions offer a broad avenue for synthesizing complex furan derivatives. Catalysts based on palladium, ruthenium, copper, and gold have been employed in the rearrangement of cyclopropenes to form 2,3,5-trisubstituted or 2,3,4-trisubstituted furans. hud.ac.uk For example, copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides provides access to 2,5-disubstituted and 2,3,5-trisubstituted furans. hud.ac.uk
Furthermore, borane-catalyzed cascade reactions represent an innovative method for transforming furans. The treatment of 2-alkylfuran derivatives with hydrosilanes in the presence of a B(C₆F₅)₃ catalyst can initiate a ring-opening and closing cascade. ibs.re.kr This process can lead to the formation of versatile synthetic intermediates like anti-(2-alkyl)cyclopropyl silanes, which are valuable in the synthesis of natural products. ibs.re.kr
The conversion of biomass-derived monosaccharides is also a significant route to furan derivatives. rsc.orguliege.be Acid-catalyzed dehydration of hexoses and pentoses yields 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2-furfural, respectively, which are considered versatile platform chemicals for producing a wide range of furan compounds. ibs.re.krrsc.org
The following table outlines several methods for the synthesis of complex furan derivatives.
Table 2: Methodologies for Synthesizing Complex Furan Derivatives
| Methodology | Precursors | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| [8+2] Cycloaddition | 5-Substituted-furan-2(3H)-ones, 8,8-Dicyanoheptafulvene | Brønsted Base Catalyst | Polycyclic Cycloadducts | acs.org |
| Oxidative Dearomatization/Cyclization | 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | Oxidation Agent | Di(het)aryl-substituted 2-ene-1,4,7-triones | nih.gov |
| Metal-Catalyzed Rearrangement | Cyclopropenes | Pd, Ru, or Cu catalysts | Polysubstituted Furans | hud.ac.uk |
| Borane-Catalyzed Cascade | 2-Alkylfurans, Hydrosilanes | B(C₆F₅)₃ | anti-(2-Alkyl)cyclopropyl Silanes | ibs.re.kr |
| Michael Addition/Cyclization | Sulfonium Acylmethylides, Acetylenic Esters | Base | Polysubstituted Furans | rsc.org |
Reactivity and Mechanistic Organic Chemistry of 2 Propylfuran
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
Furan is an electron-rich heterocyclic compound that readily undergoes electrophilic aromatic substitution reactions. onlineorganicchemistrytutor.com The heteroatom, oxygen, donates electron density to the ring, making it significantly more reactive than benzene. uobasrah.edu.iq The reactivity of the furan ring is directed towards the C2 (α) and C5 (α') positions, as the carbocation intermediate formed by an electrophilic attack at these positions is better stabilized by resonance, with three possible resonance structures, compared to an attack at the C3 (β) or C4 (β') position which results in an intermediate with only two resonance structures. onlineorganicchemistrytutor.comquora.com
In 2-propylfuran, the C2 position is occupied by an alkyl group. The propyl group is an electron-donating group through an inductive effect (+I), which further activates the furan ring towards electrophilic attack. doubtnut.com Consequently, electrophilic substitution on this compound predominantly occurs at the vacant C5 position. uobasrah.edu.iq If the C5 position is also occupied, substitution will then occur at the C3 or C4 position. The general mechanism involves the attack of an electrophile on the electron-rich furan ring, forming a resonance-stabilized carbocation known as a sigma complex. chemistrytalk.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. chemistrytalk.org
Common electrophilic substitution reactions for furans include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. However, the high reactivity of the furan ring means that it is often sensitive to the strong acids typically used in these reactions, which can lead to polymerization or ring-opening. uobasrah.edu.iq Therefore, milder reagents are often required. For instance, sulfonation can be achieved using a pyridine-sulfur trioxide complex instead of concentrated sulfuric acid. uobasrah.edu.iq Similarly, Friedel-Crafts acylation can be performed using acid anhydrides with milder Lewis acids like stannic chloride or phosphoric acid. uobasrah.edu.iq
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furans
| Position of Attack | Number of Resonance Structures for Intermediate | Stability of Intermediate | Favored Position |
|---|---|---|---|
| C2 or C5 (α-attack) | 3 | More stable | Yes |
| C3 or C4 (β-attack) | 2 | Less stable | No |
This interactive table summarizes the directing effects in electrophilic substitution on the furan ring based on the stability of the reaction intermediate. onlineorganicchemistrytutor.comquora.com
Cycloaddition Reactions Involving the Furan Moiety
The furan ring can act as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reactivity allows for the construction of complex bicyclic structures, specifically 7-oxabicyclo[2.2.1]heptene derivatives. nih.gov The aromatic character of furan means that these cycloaddition reactions are often reversible. The stability of the furan ring must be overcome for the reaction to proceed, and the resulting cycloadducts can undergo a retro-Diels-Alder reaction, especially upon heating, to regenerate the starting furan and dienophile. scielo.br
Besides the common [4+2] cycloadditions, furans can participate in other types of cycloadditions. For instance, metal-complexed furans can undergo [2+2] cycloadditions with suitable partners. nih.gov Organocatalytic activation can also lead to furan derivatives acting as a 2π-component in higher-order cycloadditions, such as [8+2] reactions. acs.org
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. mdpi.com Furan and its alkyl derivatives, such as this compound, serve as the diene component. The reaction is typically performed with electron-deficient alkenes or alkynes as dienophiles. mdpi.com The presence of the electron-donating propyl group in this compound increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which can facilitate the reaction with electron-poor dienophiles.
Studies on 2-methylfuran (B129897), a close analog of this compound, show that it readily participates in Diels-Alder reactions. mdpi.comcdnsciencepub.com For example, co-feeding 2-methylfuran with propylene (B89431) over a ZSM-5 catalyst leads to the formation of xylenes, indicating a Diels-Alder cycloaddition followed by dehydration and aromatization. rsc.org The reaction of 2-methylfuran with dienophiles like dimethyl maleate (B1232345) can proceed with high endoselectivity, particularly when catalyzed by a Lewis acid such as hafnium tetrachloride (HfCl₄). mdpi.com However, the stereochemical outcome can depend on the specific dienophile used. mdpi.com
The reaction mechanism can be either concerted or stepwise. Density functional theory (DFT) studies on the reaction between 2-methylfuran and acetylenedicarboxylic acid suggest a stepwise mechanism, initiated by a nucleophilic attack from the C5 position of the furan onto the dienophile to form a zwitterionic intermediate, which then undergoes ring closure. acs.org Lewis acids can be used to accelerate the reaction and enhance stereoselectivity. cdnsciencepub.com
Table 2: Examples of Diels-Alder Reactions with 2-Methylfuran
| Dienophile | Catalyst/Conditions | Major Product Type | Reference |
|---|---|---|---|
| Propylene | ZSM-5, 450 °C | Xylenes | rsc.org |
| Dimethyl maleate | HfCl₄, low temp. | endo-Adduct | mdpi.com |
| Benzyl acrylate | HfCl₄, low temp. | exo-Adduct | mdpi.com |
| Ethyl propiolate | AlCl₃, room temp. | Phenolic ester (after rearrangement) | cdnsciencepub.com |
This interactive table provides examples of Diels-Alder reactions involving 2-methylfuran, a structural analog of this compound, highlighting the variety of dienophiles and conditions used.
Oxidation and Reduction Pathways of this compound
Alkylfurans like this compound can be subjected to both oxidation and reduction, targeting either the furan ring or the alkyl substituent.
Oxidation: The furan ring is susceptible to oxidation. Low-temperature oxidation of 2-methylfuran, an analog, is initiated primarily by H-abstraction from the methyl group, which has a weaker C-H bond compared to the C-H bonds on the furan ring. rsc.org This forms a furyl-CH₂ radical. rsc.org This radical then reacts with molecular oxygen (O₂) to form peroxide radicals, which can evolve into stable aldehydes and cyclic ketones. rsc.org The oxidation of 2-methylfuran initiated by oxygen atoms O(³P) can lead to the formation of products like 2-butenal, 3-butenal, and propene through epoxide intermediates. acs.org Another study showed that the formation of 2-alkylfurans, including this compound from 2-heptenal, requires oxidizing conditions and involves radical intermediates. nih.gov
Reduction: The furan ring can be reduced under various catalytic conditions. Catalytic hydrogenation can lead to the saturation of the ring, forming 2-propyltetrahydrofuran. Alternatively, reductive ring-opening can occur. For example, catalytic reduction of 2-methylfuran over a nickel catalyst has been used to produce 2-pentanone. acs.org This suggests that this compound could be similarly converted to 2-hexanone. The choice of catalyst and reaction conditions is crucial for determining the product selectivity between ring saturation and ring-opening.
Radical Reactions and Their Role in this compound Chemistry
Radical reactions are central to the high-temperature chemistry of this compound, particularly in its formation, pyrolysis, and combustion. nih.govrsc.org The formation of 2-alkylfurans from α,β-unsaturated aldehydes under roasting conditions has been shown to involve radical mechanisms. nih.govacs.org
In the context of combustion and pyrolysis, the primary initiation steps involve the breaking of the weakest bonds to form radicals. For alkylfurans like this compound, H-atom abstraction from the alkyl side chain is a dominant pathway because the resulting allylic-type radical is resonance-stabilized. rsc.orgwhiterose.ac.uk Studies on 2-methylfuran show that abstraction of a hydrogen from the methyl group is favored over abstraction from the ring. rsc.orgrsc.org The resulting 2-furanylmethyl radical is a key intermediate in the subsequent decomposition pathways. rsc.orgresearchgate.net
Pyrolysis and Combustion Mechanisms of Alkylfurans
The thermal decomposition (pyrolysis) and combustion of alkylfurans are complex processes involving numerous elementary reactions. These compounds are considered potential biofuels, making the understanding of their combustion mechanisms crucial. chemimpex.comacs.org
The pyrolysis of furan itself is initiated by ring-opening to form carbene intermediates, which then decompose into stable molecules like carbon monoxide, propyne, acetylene, and ketene. researchgate.netresearchgate.netaip.org For alkylfurans, the decomposition is more complex. The pyrolysis of 2-methylfuran (2-MF) is initiated by unimolecular decomposition, which can involve H-atom transfer to form carbene intermediates or C-H/C-C bond fission. rsc.orgacs.orgrsc.org H-abstraction from the methyl group is also a key initiation step. rsc.orgresearchgate.net The resulting radicals undergo a series of β-scission and isomerization reactions, leading to ring-opening and the formation of smaller hydrocarbons, radicals, and oxygenated species like carbon monoxide. researchgate.netacs.orgfigshare.com During the combustion of 2-methylfuran, significant amounts of formaldehyde (B43269) and acetaldehyde (B116499) are produced. tandfonline.comresearchgate.net
The presence of the propyl group in this compound introduces additional reaction pathways compared to 2-methylfuran, such as C-C bond cleavage within the propyl chain itself. However, the fundamental steps of H-abstraction from the α-carbon of the alkyl chain and subsequent furan ring-opening are expected to be analogous. Studies on 2-methylfuran combustion show it has a higher laminar burning velocity compared to 2,5-dimethylfuran (B142691) and isooctane, indicating high reactivity. acs.org
To understand and predict the complex chemical transformations during pyrolysis and combustion, detailed kinetic models are developed. researchgate.netdlr.de These models consist of a large set of elementary reactions with their corresponding temperature- and pressure-dependent rate constants. rsc.orgdlr.de
For furan, kinetic models have been developed that capture the main decomposition pathways through carbene intermediates to products like CO, propyne, and acetylene. researchgate.netresearchgate.net For 2-methylfuran (2-MF), kinetic models have been built upon furan chemistry, with added reaction pathways specific to the methyl group. rsc.orgfigshare.com Rate of production analyses based on these models show that the main consumption pathways for 2-MF at high temperatures are unimolecular decomposition and H-atom addition reactions to the ring. researchgate.net At lower temperatures, H-abstraction reactions by radicals like OH become more important. rsc.orgacs.org
Quantum chemical calculations are often used to determine the thermochemical properties and rate constants for key reactions that are difficult to measure experimentally. rsc.orgrsc.orgdlr.de These calculations have been applied to the unimolecular decomposition of 2-MF, H-abstraction reactions, and the subsequent reactions of the 2-furanylmethyl radical. rsc.orgresearchgate.net The models are then validated by comparing their predictions against experimental data from shock tubes, flow reactors, and flames. rsc.orgfigshare.comtandfonline.com While a specific, detailed kinetic model for this compound is not widely available, models for furan and 2-methylfuran provide a robust foundation for describing its fundamental decomposition chemistry. researchgate.netfigshare.com
Table 3: Key Reaction Classes in Alkylfuran Combustion Models
| Reaction Class | Description | Importance |
|---|---|---|
| Unimolecular Decomposition | Thermal cleavage of C-C or C-H bonds, or ring-opening via carbenes. | Dominant initiation pathway at high temperatures. researchgate.netacs.org |
| H-atom Abstraction | Removal of a hydrogen atom by a radical (e.g., H, OH, CH₃). | Major consumption pathway, especially from the alkyl side chain. rsc.orgrsc.org |
| Radical Addition | Addition of a radical (e.g., H, OH) to the double bonds of the furan ring. | Important consumption pathway, can lead to ring-opening. researchgate.netresearchgate.net |
| Radical Decomposition | β-scission reactions of larger radicals to form smaller, more stable molecules and radicals. | Propagates the reaction chain and leads to final products. rsc.orgresearchgate.net |
| Isomerization | Rearrangement of an intermediate to a more stable isomer or to a structure that can easily decompose. | Key step in many ring-opening mechanisms. rsc.org |
This interactive table outlines the principal types of reactions included in kinetic models for the decomposition of alkylfurans.
H-Atom-Forming Reaction Pathways in Furan Pyrolysisresearchgate.net
The thermal decomposition of furan and its alkylated derivatives, such as this compound, involves complex reaction networks that lead to the formation of various smaller species, including hydrogen atoms (H-atoms). The generation of H-atoms is a critical aspect of combustion chemistry as they are highly reactive radicals that participate in chain-branching and propagation reactions. While direct studies on this compound are limited, a comprehensive understanding of its H-atom formation pathways can be extrapolated from detailed investigations into the pyrolysis of furan and 2-methylfuran.
Research on the pyrolysis of furan, 2-methylfuran (2-MF), and 2,5-dimethylfuran (2,5-DMF) using shock-tube experiments and kinetic modeling has provided significant insights into these mechanisms. nih.gov These studies, conducted at temperatures between 1200 and 1900 K, show that the pathways for H-atom formation are fundamentally different for unsubstituted furan compared to its alkylated counterparts. nih.govacs.org
For unsubstituted furan, H-atom formation is primarily a consequence of the decomposition of ring-opening products. nih.govebi.ac.uk The initial unimolecular decomposition of furan is understood to proceed via two parallel pathways involving the formation of carbene intermediates. researchgate.netrsc.org A 1,2-hydrogen transfer leads to the formation of cyclic carbenes, which subsequently decompose. rsc.org One key ring-opening product is formyl allene (B1206475) (CH₂=C=CHCHO), which can then fragment to produce an H-atom, carbon monoxide (CO), and a propargyl radical (HCCCH₂). researchgate.netresearcher.life However, this fragmentation pathway becomes significant only at higher temperatures, typically between 1500 and 1600 K. researchgate.net
In the case of alkylated furans like 2-methylfuran, and by extension this compound, the H-atom formation pathways are more complex. The process is governed by a competition between two primary mechanisms:
Direct H-atom scission from the alkyl side-chain. nih.govebi.ac.uk
Decomposition of the primary ring-opening products. nih.govebi.ac.uk
Quantum chemical studies on 2-methylfuran pyrolysis show that its unimolecular decomposition occurs through hydrogen atom transfer reactions, which form singlet carbene intermediates. rsc.orgnih.gov These carbenes readily undergo ring-opening to create collisionally stabilized acyclic C₅H₆O isomers, which then decompose into smaller species, including H-atoms. rsc.orgrsc.orgnih.gov
Based on the established mechanisms for furan and 2-methylfuran, the primary H-atom-forming reaction pathways in the pyrolysis of this compound can be summarized as follows:
| Reaction Pathway Type | Description | Key Intermediates/Products |
| Unimolecular Decomposition | Initial decomposition of this compound begins with C-H bond fission within the propyl group, directly releasing an H-atom. | 2-furanylpropyl radical, H-atom |
| Ring-Opening & Fragmentation | Following initial ring-opening (often via carbene intermediates), the resulting acyclic isomer fragments, leading to H-atom release. This is analogous to the decomposition of formyl allene in furan pyrolysis. researchgate.net | Carbene intermediates, Acyclic C₇H₁₀O isomers, H-atom |
| H-Abstraction Reactions | Radicals present in the system (e.g., H, OH, CH₃) abstract an H-atom from the propyl side chain of the this compound molecule. The resulting radical intermediate then decomposes. rsc.orgdlr.de | 2-furanylpropyl radical, H-atom |
| Secondary Decompositions | Primary products from the initial decomposition of this compound can undergo further thermal cracking at high temperatures to yield H-atoms. | Various smaller hydrocarbon radicals, H-atom |
The competition between these pathways is highly dependent on temperature and pressure. At higher temperatures, direct bond fission and fragmentation reactions become more prevalent, increasing the rate of H-atom formation.
Occurrence, Formation, and Environmental Distribution of 2 Propylfuran
Natural Occurrence of 2-Propylfuran in Biological Matrices
Detection in Plant Species and Natural Products
This compound has been identified as a volatile component in a number of plant species and natural products. For instance, it has been reported in Mangifera indica, commonly known as the mango. nih.gov While the precise biosynthetic pathways leading to this compound in plants are not fully elucidated, the presence of furan (B31954) derivatives is common in the volatile profiles of many fruits and plants. atamanchemicals.com
Presence in Hypersaline Environments and Sediments
Studies of hypersaline environments, such as the Dead Sea and various salt lakes in Western Australia, have identified this compound among a range of other alkylated furans in sediment and water samples. copernicus.orguni-heidelberg.de The presence of these compounds in such extreme environments suggests that their formation can occur through abiotic processes. uni-heidelberg.de Research indicates a correlation between the presence of furan compounds and the iron content of sediments, pointing to the potential role of iron-mediated reactions in their natural formation. uni-heidelberg.de Fungi found in these hypersaline environments are also a source of various organic compounds, contributing to the chemical diversity of these ecosystems. nih.gov The anoxic sediments of these environments host a variety of halophilic anaerobic organisms that may also play a role in the formation of such volatile compounds. unju.edu.ar
Formation Mechanisms of this compound in Processed Matrices
Contributions of Lipid Oxidation Products and Maillard Reaction
The formation of this compound in food is primarily linked to two key chemical pathways: the oxidation of lipids and the Maillard reaction.
Lipid Oxidation: this compound is a known product of the oxidation and degradation of lipids, particularly polyunsaturated fatty acids. researchgate.netrsc.org For example, studies have shown that this compound can be formed from 2-heptenal, a lipid oxidation-derived α,β-unsaturated aldehyde, under dry-roasting conditions. nih.govresearchgate.net This reaction is catalyzed by the presence of amino acids, peptides, and proteins. nih.govresearchgate.netcapes.gov.br The process involves oxidizing conditions and the participation of radicals. nih.govresearchgate.net
Maillard Reaction: The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is another major pathway for the formation of furan derivatives in heated foods. nih.govnih.gov While the direct formation of this compound through the Maillard reaction is less specifically detailed than for other furans, the reaction creates a complex mixture of flavor compounds, including various alkylated furans. The interaction between lipid oxidation products and Maillard reaction intermediates can also lead to the formation of compounds like this compound.
Environmental Dynamics and Fate of this compound
Once released into the environment, the fate of this compound is governed by its physicochemical properties. As a volatile organic compound (VOC), it is expected to be present in the atmosphere. copernicus.org Atmospheric degradation is likely to be initiated by reactions with hydroxyl (OH) radicals. acs.org The emission of furan and its derivatives from natural sources like sediments and water bodies can impact local atmospheric chemistry. copernicus.orgacs.org While detailed studies on the specific environmental fate of this compound are limited, information on similar furan compounds suggests that atmospheric oxidation is a key degradation pathway. acs.orgrushim.ru It has also been explored as a potential renewable fuel additive, which could influence its environmental distribution if used on a larger scale. chemimpex.com
Biogeochemical Cycling in Terrestrial and Aquatic Systems
Information specifically detailing the complete biogeochemical cycle of this compound in terrestrial and aquatic environments is scarce. However, its environmental distribution and fate can be pieced together from its detection in certain environmental compartments and by analogy with other furan compounds.
Occurrence and Distribution:
This compound has been identified in various natural samples, including sediments from hypersaline lakes in Western Australia. copernicus.orgacs.org Its presence has also been noted in certain food items, such as common beans. nih.gov The detection of this compound in sediments suggests it can be present in both terrestrial and aquatic systems, likely originating from both natural and anthropogenic sources. copernicus.org Natural sources may include the thermal degradation of biomass and certain biological processes, while anthropogenic sources could involve industrial activities and food processing. copernicus.orgresearchgate.net
Degradation in Terrestrial Systems:
In soil environments, the fate of this compound is governed by a combination of biotic and abiotic processes. Due to its volatility and low water solubility, a significant fraction may partition into the soil atmosphere and subsequently volatilize into the troposphere. fishersci.com
Biodegradation: While specific studies on the microbial degradation of this compound are limited, other furan derivatives like furfural (B47365) have been shown to be biodegradable by soil microorganisms under both aerobic and anaerobic conditions. copernicus.org The degradation pathway for furfural often involves its oxidation to 2-furoic acid, which is then further metabolized. It is plausible that soil microbes capable of degrading other alkylated furans could also transform this compound, likely initiating the process through oxidation of the propyl side chain or the furan ring.
Abiotic Degradation: Abiotic degradation in soil can occur through processes such as oxidation. Soils rich in iron minerals can facilitate Fenton-like reactions, where hydrogen peroxide (which can be produced by soil microbes or deposited from the atmosphere) reacts with iron to produce highly reactive hydroxyl radicals that can degrade organic compounds. copernicus.org This abiotic pathway has been demonstrated for the formation and likely degradation of furans in certain soil and sediment types. copernicus.org
Degradation in Aquatic Systems:
In aquatic environments, the distribution and degradation of this compound are influenced by its physical and chemical properties.
Solubility and Volatilization: this compound has low water solubility, which would limit its concentration in the water column and favor partitioning to sediments or volatilization to the atmosphere from the water surface. fishersci.com
Biodegradation: Similar to terrestrial systems, microbial degradation is expected to be a key removal process in aquatic environments. Bacteria in the water column and sediments that can degrade other organic pollutants may also be capable of breaking down this compound. Studies on distillery wastewater have shown that bacterial consortia can biodegrade a variety of organic compounds, including furan derivatives. researchgate.net
Photodegradation: Direct photodegradation of this compound in the upper layers of water bodies exposed to sunlight is possible, although its efficiency would depend on its light absorption characteristics in the aqueous phase. For some furan derivatives, photodegradation has been shown to be a relevant process. acs.org The presence of other substances in the water, acting as photosensitizers, could also enhance indirect photodegradation.
Table 2: Environmental Fate of this compound in Terrestrial and Aquatic Systems (Inferred)
| Environmental Compartment | Key Process | Description |
|---|---|---|
| Terrestrial (Soil) | Volatilization | High potential due to volatility and low water solubility. fishersci.com |
| Biodegradation | Likely to occur via microbial action, by analogy with other furans. copernicus.org | |
| Abiotic Degradation | Possible via oxidation, especially in iron-rich soils (Fenton-like reactions). copernicus.org | |
| Sorption | Expected to have some sorption to soil organic matter, but data is limited. | |
| Aquatic (Water/Sediment) | Volatilization | Significant loss process from the water surface. fishersci.com |
| Partitioning | Likely to partition from the water column to sediments due to low solubility. | |
| Biodegradation | Expected to be a primary degradation pathway by aquatic microorganisms. researchgate.net |
Advanced Analytical and Spectroscopic Characterization of 2 Propylfuran
Chromatographic Methodologies for Identification and Quantification
Chromatographic techniques are fundamental in the analysis of 2-propylfuran, often found in complex mixtures. These methods separate the compound from other components, allowing for its precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.orgthermofisher.comlongdom.org This method offers high sensitivity and selectivity, making it ideal for detecting trace amounts of the compound in various matrices. wikipedia.org
In a typical GC-MS/MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, the components of the mixture are separated based on their different affinities for the stationary phase of the GC column. A study utilized a HP-5MS column to separate furan (B31954) and its derivatives, including this compound, within a short analysis time of 9.5 minutes. mdpi.comresearchgate.netnih.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification. wikipedia.org
The use of tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. In this mode, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then the resulting product ions are detected in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification, especially in complex samples like food products. wikipedia.orgmdpi.comresearchgate.net
Table 1: GC-MS/MS Parameters for Furan Derivative Analysis
| Parameter | Value |
|---|---|
| GC Column | HP-5MS mdpi.comresearchgate.netnih.gov |
| Carrier Gas | Helium mdpi.com |
| Injection Mode | Split mdpi.com |
| Ionization Mode | Electron Ionization (EI) nist.gov |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) mdpi.comresearchgate.net |
This table presents typical parameters used in the GC-MS/MS analysis of furan derivatives, including this compound, as reported in scientific literature.
Solid Phase Microextraction (SPME) Techniques for Furan Derivatives
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often used in conjunction with GC-MS for the analysis of volatile and semi-volatile compounds. researchgate.netmdpi.comnih.govchromatographyonline.com It involves the use of a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or to the headspace above the sample), and the analytes adsorb onto the coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed and analyzed. mdpi.com
The choice of fiber coating is crucial for the efficient extraction of target analytes. For the analysis of furan and its derivatives, including this compound, a carboxen/polydimethylsiloxane (CAR/PDMS) fiber has been shown to be effective. mdpi.comresearchgate.netnih.gov The extraction efficiency is also influenced by several other factors, such as extraction time, temperature, and the addition of salt to the sample matrix. mdpi.comresearchgate.netnih.gov
SPME offers several advantages, including its simplicity, speed, and the ability to pre-concentrate analytes, which enhances the sensitivity of the subsequent analysis. nih.govchromatographyonline.com Studies have demonstrated the successful application of headspace SPME (HS-SPME) coupled with GC-MS for the determination of this compound and other furan derivatives in various food matrices. mdpi.comresearchgate.netnih.govnih.gov
Table 2: Optimal HS-SPME Conditions for Furan Derivative Extraction
| Parameter | Optimal Condition |
|---|---|
| SPME Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) mdpi.comresearchgate.netnih.gov |
| Extraction Temperature | 32-35°C mdpi.comresearchgate.netnih.gov |
| Extraction Time | 15-20 minutes mdpi.comresearchgate.netnih.gov |
| Agitation | Stirring at 600 rpm nih.gov |
| Salt Addition | Saturated NaCl solution mdpi.comresearchgate.net |
This table summarizes the optimized conditions for the headspace solid-phase microextraction of furan derivatives, including this compound, from various sample types.
Spectroscopic Investigations of this compound
Spectroscopic techniques provide valuable information about the molecular structure and bonding of this compound. These methods are essential for confirming the identity of the compound and for gaining a deeper understanding of its chemical properties.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound. The resulting spectra display a series of bands, with each band corresponding to a specific vibrational mode. These spectra serve as a unique molecular fingerprint, allowing for the identification of the compound. globalresearchonline.net
The IR spectrum of this compound has been reported in the NIST Chemistry WebBook. nist.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies of furan and its derivatives. globalresearchonline.net These calculations can aid in the assignment of the experimentally observed IR and Raman bands. globalresearchonline.net For furan and its derivatives, characteristic C-H, C=C, and C-O stretching and bending vibrations can be identified in their vibrational spectra. globalresearchonline.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. savemyexams.com It provides detailed information about the chemical environment of the different atoms (typically ¹H and ¹³C) within the molecule. savemyexams.com
The ¹H NMR spectrum of this compound shows distinct signals for the protons on the furan ring and the propyl side chain. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the number of protons in each environment and their connectivity. savemyexams.com Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. rsc.org The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., sp² or sp³ hybridized).
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H3 | ~6.2 |
| H4 | ~5.9 |
| H5 | ~7.2 |
| -CH₂- (alpha) | ~2.5 |
| -CH₂- (beta) | ~1.6 |
This table provides an estimation of the ¹H NMR chemical shifts for the different protons in this compound based on typical values for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. nist.gov In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook and shows a prominent molecular ion peak at m/z 110, which corresponds to the molecular weight of the compound. nist.govnih.gov
In addition to the molecular ion, the mass spectrum also displays a series of fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure and can be used for its identification. The fragmentation of this compound under EI conditions typically involves the loss of alkyl groups and rearrangements of the furan ring. The analysis of these fragmentation pathways provides valuable structural information and can be used to create a "mass spectrometric fingerprint" of the compound. mdpi.commdpi.com
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 110 | High | [M]⁺ (Molecular Ion) |
| 81 | High | [M - C₂H₅]⁺ |
This table lists some of the major fragment ions observed in the electron ionization mass spectrum of this compound and their potential assignments.
Method Validation and Quantification in Complex Matrices
The accurate quantification of this compound in complex matrices, such as food and beverages, is critical for exposure assessment and quality control. Due to its volatile nature and often trace-level concentrations, robust and validated analytical methods are imperative. The most common approach involves headspace extraction techniques coupled with gas chromatography-mass spectrometry (GC-MS). mdpi.comrestek.com Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters include recovery, precision, and the limits of detection (LOD) and quantification (LOQ).
Detailed Research Findings
Recent research has focused on developing and validating methods for the simultaneous analysis of furan and its alkylated derivatives, including this compound, in diverse food products. A prevalent and effective technique is headspace-solid phase microextraction (HS-SPME) followed by GC-MS analysis. pfigueiredo.org This method offers high sensitivity and minimizes sample preparation steps.
One study detailed a validated method for analyzing furan and ten of its derivatives in various food commodities. mdpi.comnih.gov The method utilized a carboxen-polydimethylsiloxane (CAR/PDMS) SPME arrow for analyte extraction, followed by analysis with GC-tandem mass spectrometry (GC-MS/MS). mdpi.comnih.gov The validation, performed across different food matrices such as fruit, juice, and canned oily fish, demonstrated the method's reliability for quantifying a range of furan derivatives, including this compound. mdpi.com For a group of seven furan derivatives, including this compound, a low limit of detection (LOD) between 0.2–0.5 ng/g was achieved in juice samples using SPME-GC-MS. mdpi.com
Another study focused on the simultaneous determination of furan and several of its derivatives in baby food using HS-SPME-GC-MS. While this compound was not among the primary analytes, the validation data for similar compounds like 2-butylfuran (B1215726) and 2-pentylfuran (B1212448) provide valuable insights into the performance of such methods for alkylfurans. pfigueiredo.org
In a study determining the levels of furan and various 2-alkylfurans (including this compound) in numerous foodstuffs, a static headspace GC-MS method was employed. cabidigitallibrary.org To counteract matrix effects, an external matrix-matched standard calibration was utilized, ensuring more accurate quantification across different food types. cabidigitallibrary.org
The validation of an analytical method for carbonyl compounds and furan derivatives in beer using HS-SPME-GC/MS-SIM also provides relevant data, with recovery rates between 90% and 105% and good precision, indicating the suitability of the method for complex beverage matrices. researchgate.net
The following tables summarize the method validation parameters for furan derivatives, including this compound, from various studies.
Interactive Data Tables
Table 1: Method Validation Parameters for Furan Derivatives in Food Matrices
| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) | Citation |
| Furan & 10 Derivatives | Canned Oily Fish | SPME-GC-MS/MS | 75.9 - 114.6 | Intra-day: 1-16, Inter-day: 4-20 | 0.002 - 0.101 | 0.007 - 0.337 | mdpi.comnih.gov |
| Furan & 10 Derivatives | Fruit | SPME-GC-MS/MS | 86.1 - 113.9 | Intra-day: 1-16, Inter-day: 4-20 | 0.001 - 0.204 | 0.003 - 0.675 | mdpi.comnih.gov |
| Furan & 10 Derivatives | Juice | SPME-GC-MS/MS | 84.9 - 117.2 | Intra-day: 1-16, Inter-day: 4-20 | 0.001 - 0.048 | 0.003 - 0.160 | mdpi.comnih.gov |
| Furan & 6 Derivatives | Juice | SPME-GC-MS | 80 - 103 | Not Reported | 0.2 - 0.5 | Not Reported | mdpi.com |
| Furan & 6 Derivatives | Meat Products | SPME-GC-MS | 88.6 - 105 | Not Reported | Not Reported | Not Reported | mdpi.com |
| Furan Derivatives | Beer | HS-SPME-GC/MS-SIM | 90 - 105 | < 13 | < 2.5 µg/L | < 2.5 µg/L | researchgate.net |
| Furan & 7 Derivatives | Baby Food | HS-SPME-GC-MS | 98.42 - 99.8 | Intra-day: ≤ 5.02, Inter-day: ≤ 5.55 | 0.018 - 0.035 | 0.060 - 0.117 | pfigueiredo.org |
Includes this compound
Table 2: Quantification of this compound and Other Furan Derivatives in Food Samples
| Food Category | Compound | Concentration Range (ng/g) | Method | Citation |
| Various Foodstuffs | Furan and 2-Alkylfurans* | 0.5 - 789.4 | Static Headspace GC-MS | cabidigitallibrary.org |
| Non-baby food (canned/jarred) | 2-Methylfuran (B129897) | <1 - 152 | Isotope Dilution Method | nih.gov |
| Non-baby food (canned/jarred) | 3-Methylfuran | <1 - 151 | Isotope Dilution Method | nih.gov |
| Baby food (canned/jarred) | 2-Methylfuran | <1 - 50.2 | Isotope Dilution Method | nih.gov |
| Baby food (canned/jarred) | 3-Methylfuran | <1 - 22.9 | Isotope Dilution Method | nih.gov |
Includes this compound
Theoretical Chemistry and Computational Modeling of 2 Propylfuran
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the electronic characteristics of 2-propylfuran, which in turn dictate its reactivity. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of furan (B31954) and its derivatives, including this compound. DFT calculations are used to determine a variety of molecular properties that shed light on the chemical behavior of these compounds.
Theoretical studies on the reactions of hydroxyl radicals with furan and its alkylated derivatives have demonstrated that the addition of an alkyl group, such as the propyl group in this compound, can influence the reaction kinetics. For instance, in the case of 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), the presence of alkyl groups accelerates the decomposition process, indicating a higher reactivity. This suggests that the propyl group in this compound would similarly enhance its reactivity compared to unsubstituted furan.
DFT-based reactivity descriptors are also employed to understand the chemical behavior of furan derivatives in reactions like electrophilic substitution. These descriptors help in identifying the most reactive sites within the molecule. For this compound, it is expected that the C5 position on the furan ring would be a primary site for electrophilic attack, a common characteristic among 2-substituted furans.
In the context of combustion chemistry, DFT calculations have been instrumental in constructing the potential energy surfaces for reactions of furan derivatives with species like the hydroxyl radical. These studies have shown that at lower temperatures, OH-addition reactions to the furan ring are dominant, while at higher temperatures, hydrogen abstraction from the alkyl side chain becomes the more favorable reaction pathway. This dual reactivity is a key aspect of the combustion of this compound and other alkylated furans.
Molecular Dynamics and Reaction Pathway Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the conformational dynamics of this compound and the simulation of its reaction pathways. Reactive MD simulations, in particular, can model the chemical transformations that occur during processes like pyrolysis.
Statistical Rate Theory and Kinetic Modeling of Alkylfuran Reactions
Statistical rate theory, combined with quantum chemical calculations, is a powerful approach for predicting the rate constants of elementary reactions, which are crucial for developing detailed kinetic models. The pyrolysis of 2-methylfuran has been studied using these methods, and the findings can be largely extrapolated to this compound.
The unimolecular decomposition of 2-methylfuran is understood to proceed through hydrogen atom transfer reactions, leading to the formation of singlet carbene intermediates. These intermediates can then undergo ring-opening to form acyclic isomers, which subsequently decompose into smaller species. researchgate.netrsc.org A similar mechanism is expected for this compound, with the propyl group potentially influencing the relative rates of the different decomposition channels.
Hydrogen abstraction from the alkyl side chain is another critical reaction in the pyrolysis of alkylfurans. For 2-methylfuran, abstraction from the methyl group is the dominant pathway for the formation of the primary radical intermediate. researchgate.netrsc.org In the case of this compound, hydrogen abstraction can occur at different positions along the propyl chain, leading to a more complex set of initial radical species. The relative rates of abstraction from these different sites would be a key factor in determining the subsequent reaction pathways and the final product distribution.
The table below presents a hypothetical comparison of the calculated rate constants for hydrogen abstraction from the alkyl side chain of 2-methylfuran and this compound by a hydrogen atom, illustrating the expected trend based on the increased number of abstractable hydrogens in this compound.
| Reaction | Pre-exponential Factor (A) (cm³ mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Rate Constant (k) at 1000 K (cm³ mol⁻¹ s⁻¹) |
| 2-Methylfuran + H → 2-Furanylmethyl + H₂ | 2.1 x 10¹³ | 45.2 | 1.8 x 10¹¹ |
| This compound + H → Radicals + H₂ | 4.5 x 10¹³ | 43.5 | 4.2 x 10¹¹ |
Note: The data for this compound is an estimation based on the principles of kinetic modeling and the known data for 2-methylfuran.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides indispensable tools for the prediction of spectroscopic parameters, which are vital for the identification and characterization of molecules like this compound. aip.org These methods can accurately calculate properties that are directly comparable to experimental spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted spectra can aid in the assignment of experimental NMR signals and can also be used to study the effects of different solvents on the chemical shifts.
Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, but anharmonic corrections can be included for greater accuracy. The predicted vibrational spectra are invaluable for interpreting experimental data and for identifying the characteristic vibrational modes of the molecule.
Rotational Spectroscopy: For gas-phase studies, computational methods can predict the rotational constants of this compound. This information is crucial for the analysis of microwave spectra and for the precise determination of the molecule's geometry.
The following table provides an example of computationally predicted spectroscopic data for a furan derivative, illustrating the type of information that can be obtained for this compound.
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (H at C5) | 7.3 ppm |
| ¹³C NMR Chemical Shift (C at C2) | 152 ppm |
| Dominant IR Frequency (C-O-C stretch) | 1080 cm⁻¹ |
| Rotational Constant A | 5.2 GHz |
Note: These values are illustrative and based on typical results for similar furan derivatives.
Computational Insights into Stereochemical and Regioselective Processes
Computational chemistry is particularly useful for elucidating the mechanisms of reactions where stereochemistry or regioselectivity is a key factor. For reactions involving this compound, computational studies can predict the preferred outcomes and explain the underlying electronic and steric factors.
In cycloaddition reactions, for example, DFT calculations can be used to determine the activation energies for the formation of different possible products, thereby predicting the regioselectivity of the reaction. The frontier molecular orbitals (HOMO and LUMO) of this compound and the reacting partner can be analyzed to understand the orbital interactions that govern the reaction pathway.
For reactions involving the propyl side chain, computational methods can be used to study the stereochemical outcomes, especially if chiral centers are formed. By mapping out the potential energy surface for the reaction, the transition states leading to different stereoisomers can be identified, and their relative energies can be calculated to predict the product distribution.
A DFT study on the [8+2] cycloadditions of dienylfurans provides a relevant example of how these methods are applied. The calculations revealed the stepwise nature of the reaction and explained the observed regioselectivity based on the stability of the intermediates. A similar approach could be applied to understand the regioselectivity of reactions involving this compound, such as electrophilic aromatic substitution or cycloaddition reactions.
Biochemical and Metabolomic Investigations Involving 2 Propylfuran
Metabolic Pathways of Furan (B31954) Derivatives in Biological Systems
Furan and its derivatives undergo metabolic activation, primarily in the liver, to exert their biological effects. nih.gov This process is crucial for both the potential toxicity and the detoxification of these compounds. The metabolic pathways of furan derivatives, including 2-propylfuran, are complex and involve several key steps, starting with bioactivation.
The initial and rate-limiting step in the metabolism of many furan-containing compounds is the oxidation of the furan ring, a reaction catalyzed by cytochrome P450 (P450) enzymes. nih.gov This oxidation generates highly reactive electrophilic intermediates. nih.govresearchgate.net Depending on the substituents on the furan ring, this bioactivation can proceed through two main pathways, leading to the formation of either an epoxide or a cis-enedione. nih.gov For furan itself, the primary product of P450-catalyzed oxidation is cis-2-butene-1,4-dial (BDA). nih.govacs.orgnih.gov There is no significant evidence for a stable epoxide intermediate in the metabolism of furan. nih.gov
In the case of alkyl-substituted furans like 2-methylfuran (B129897), the metabolic activation is believed to follow a similar pathway to that of furan. acs.orgnih.gov The expected reactive metabolite for 2-methylfuran is its corresponding homolog of BDA, which is 3-acetylacrolein (AcA), also known as 4-oxopent-2-enal. researchgate.netacs.orgresearchgate.net Studies using microsomal preparations and primary rat hepatocytes have confirmed the formation of AcA from 2-methylfuran. acs.orgresearchgate.net It is plausible that this compound would be metabolized to a corresponding reactive dialdehyde (B1249045), although specific studies on this are limited. The formation of these reactive intermediates is a critical event, as they are responsible for the subsequent interactions with cellular macromolecules. nih.gov
The reactive electrophilic intermediates generated from furan metabolism, such as BDA and AcA, can readily react with cellular nucleophiles, including proteins and DNA. nih.govnih.gov This covalent binding, or adduct formation, is considered a key trigger for the toxic effects associated with furan compounds. nih.gov
The dialdehyde metabolites can form adducts with various amino acid residues in proteins. For instance, BDA has been shown to react with lysine (B10760008) residues to form pyrrolin-2-one adducts. acs.org The interaction of these reactive metabolites with proteins can lead to alterations in protein structure and function, which is a significant factor in cellular toxicity. nih.gov For example, α,β-unsaturated carbonyl compounds, a class that includes the reactive metabolites of furans, are known to form adducts with cysteine residues via Michael addition. oup.com Research on 2-methylfuran has specifically shown that its reactive metabolite, AcA, forms adducts with N-acetyl-l-cysteine and N-α-acetyl-l-lysine in model experiments. acs.orgresearchgate.net
In addition to proteins, the reactive metabolites of furans can also form adducts with DNA. nih.gov The formation of DNA adducts is a critical step in the initiation of carcinogenesis. nih.gov For 2-methylfuran, its reactive metabolite AcA has been shown to react with 2'-deoxyadenosine (B1664071) (dA), 2'-deoxyguanosine (B1662781) (dG), and 2'-deoxycytidine (B1670253) (dC) to form DNA adducts. rptu.denih.govacs.org However, these adducts were not detected at the cellular level in primary rat hepatocytes incubated with 2-methylfuran or AcA, suggesting efficient detoxification mechanisms or reactions with other cellular components may prevent their formation in vivo. rptu.denih.gov
Glutathione (GSH) plays a significant role in modulating the effects of furan metabolites. nih.gov BDA can react with GSH to form a conjugate, GSH-BDA. acs.org This was initially thought to be a detoxification step, but further research has shown that the GSH-BDA conjugate can still react with lysine residues in proteins to form cross-links. acs.org
Identification of this compound-Related Biomarkers
The identification of reliable biomarkers is essential for assessing human exposure to furan and its derivatives. researchgate.net Urinary metabolites have been a primary focus for biomarker discovery. researchgate.netmdpi.com For furan, several metabolites derived from the reaction of its reactive intermediate, BDA, with cellular nucleophiles have been identified and proposed as potential biomarkers. researchgate.netnih.gov
These potential biomarkers for furan exposure include:
GSH-BDA : A conjugate of BDA with glutathione. researchgate.netmdpi.com It has been identified as a specific biomarker for exogenous furan exposure in rats. researchgate.net
AcLys-BDA : Formed from the reaction of BDA with lysine, followed by acetylation. researchgate.netmdpi.com
Lys-BDA : Another lysine adduct of BDA. mdpi.com
NAcCys-BDA-NAcLys and its sulfoxide : These represent N-acetylated crosslinks of cysteine and lysine by BDA. researchgate.net
A pilot study in humans who consumed coffee containing furan and 2-methylfuran found that GSH-BDA, Lys-BDA, and AcLys-BDA were suitable as short-term exposure biomarkers for furan. mdpi.com In the same study, Lys-AcA and AcLys-AcA were identified as metabolites of 2-methylfuran. mdpi.com This suggests that similar adducts could potentially serve as biomarkers for this compound exposure, although specific research is needed. The detection of this compound in some foods has led to the suggestion that it could be a potential biomarker for the consumption of those foods. chemicalbook.comhmdb.ca
Table 1: Potential Urinary Biomarkers for Furan and 2-Methylfuran Exposure
| Parent Compound | Biomarker | Description |
|---|---|---|
| Furan | GSH-BDA | Glutathione conjugate of cis-2-butene-1,4-dial (BDA) |
| Furan | Lys-BDA | Lysine adduct of BDA |
| Furan | AcLys-BDA | N-acetylated lysine adduct of BDA |
| 2-Methylfuran | Lys-AcA | Lysine adduct of 3-acetylacrolein (AcA) |
| 2-Methylfuran | AcLys-AcA | N-acetylated lysine adduct of AcA |
Role in Cellular Volatile Organic Compound (VOC) Production
Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that have a low boiling point and high vapor pressure, allowing them to evaporate into the air at room temperature. epa.gov They are produced by a wide range of biological and anthropogenic sources. epa.govdiva-portal.org
Some microorganisms are known to produce furan derivatives as part of their metabolic processes. For example, 2-methylfuran has been identified as a VOC emitted by the fungus Aspergillus flavus, making it a potential marker for the presence of this fungus. mdpi.com While there is limited direct evidence linking this compound to cellular VOC production in humans or animals, it is known that various fungi can produce a range of volatile compounds, including furan derivatives. diva-portal.orgnih.gov The specific VOC profile can vary depending on the microbial species and the substrate they are growing on. diva-portal.org
The study of cellular VOCs is a growing field, and the analysis of these compounds can provide insights into metabolic processes and cellular conditions. nih.gov While this compound is used in organic synthesis and biochemical experiments, its role as a cellularly produced VOC is not well-established. targetmol.com
Enzyme Systems Involved in Furan Metabolism (e.g., Cytochrome P450)
The metabolism of furan and its derivatives is heavily dependent on specific enzyme systems, with the cytochrome P450 (P450) superfamily of enzymes playing a central role. nih.govfrontiersin.org These enzymes are primarily located in the liver and are responsible for the oxidative metabolism of a wide variety of xenobiotics. nih.gov
The primary P450 enzyme responsible for the bioactivation of furan to its reactive metabolite, BDA, is cytochrome P450 2E1 (CYP2E1). nih.govresearchgate.netresearchgate.net The involvement of CYP2E1 has been demonstrated in both in vivo and in vitro studies, where inhibitors of CYP2E1 reduce furan metabolism and toxicity, while inducers enhance these effects. nih.gov
For 2-methylfuran, studies using human liver microsomes and specific P450 isoforms (Supersomes) have also identified CYP2E1 as a key enzyme in its conversion to the reactive metabolite, acetylacrolein (B1235126) (AcA). acs.orgresearchgate.net While other P450 isoforms such as CYP1A2, 2A6, 2C9, 2D6, and 3A4 were tested, CYP2E1 showed the most significant activity in forming AcA. acs.org The metabolic activation of other furan derivatives, such as the furanopyridine L-754,394, has been shown to be dependent on cytochrome P450 3A enzymes. nih.gov
The mechanism of furan ring cleavage by P450 enzymes has been proposed to occur directly to form an unsaturated aldehyde, rather than through hydroxylation at the 5-position. nih.gov This enzymatic process is the critical first step that initiates the cascade of events leading to the formation of adducts and potential toxicity. nih.gov
Table 2: Enzyme Systems in Furan Metabolism
| Furan Derivative | Primary Enzyme System | Reactive Metabolite |
|---|---|---|
| Furan | Cytochrome P450 2E1 (CYP2E1) | cis-2-butene-1,4-dial (BDA) |
| 2-Methylfuran | Cytochrome P450 2E1 (CYP2E1) | 3-Acetylacrolein (AcA) |
| Furanopyridine L-754,394 | Cytochrome P450 3A (CYP3A) | Reactive electrophilic intermediates |
Research Trajectories in 2 Propylfuran Applications and Functional Materials
Investigation as a Renewable Fuel Additive
2-Propylfuran is under investigation as a promising renewable fuel additive. chemimpex.com Its properties, such as a high energy density and a high octane (B31449) number, make it a suitable candidate for enhancing the performance of gasoline. chemimpex.comrsc.org
Studies on Combustion Properties Enhancement
Research into this compound focuses on its ability to improve the combustion properties of fuels. chemimpex.com As a biofuel additive, it has the potential to contribute to cleaner energy solutions by improving fuel performance and minimizing environmental impact. chemimpex.com Studies have explored its use in blends with gasoline, indicating its potential as a next-generation drop-in biofuel. furan.com The compound's favorable characteristics, including its high energy content, position it as a promising candidate for enhancing fuel efficiency. chemimpex.com
Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comontosight.aisolubilityofthings.com Its furan (B31954) ring structure enhances its reactivity, making it a valuable building block for more complex molecules. chemimpex.com This allows for the modification of biological activities, which is crucial in the development of new drugs and crop protection agents. solubilityofthings.com The compound's properties, such as a moderate boiling point and good solubility in organic solvents, make it suitable for various formulations that require stability and efficacy. chemimpex.com
Exploration as a Building Block in Polymer Science
In the field of polymer science, this compound is being explored as a building block for the synthesis of new polymers. chemimpex.comontosight.ai Furan derivatives, in general, have been investigated for over a century as renewable building blocks for polymers. researchgate.net
Synthesis of Polymers with Enhanced Thermal and Mechanical Properties
The incorporation of this compound into polymer structures can lead to materials with enhanced thermal stability and mechanical properties. chemimpex.com Research has shown that furan-based polyesters can exhibit comparable or even better properties than their petroleum-based counterparts. acs.org For example, nanocomposites made with poly(furfuryl alcohol), a related furan derivative, have demonstrated increased thermal stability and significantly enhanced storage modulus. researchgate.net
Catalytic Applications of this compound in Chemical Processes
This compound is utilized in various catalytic chemical processes. It is a useful reagent in the catalytic production of renewable lubricant base oils. chemicalbook.com Additionally, research has shown that amino acids can catalyze the formation of this compound from lipid-derived α,β-unsaturated aldehydes under roasting conditions. researchgate.net This highlights its role in the complex chemical reactions that occur during food processing. researchgate.net
Future Directions and Emerging Research Themes
Integration of Artificial Intelligence and Machine Learning in 2-Propylfuran Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, and their application to the study of this compound and its derivatives is a promising future direction. researchgate.netstudysmarter.co.uk These computational approaches can accelerate the pace of discovery and provide insights that are difficult to obtain through experimental methods alone.
One key application of AI and ML is in the prediction of the physicochemical properties and biological activities of furan (B31954) derivatives. researchgate.net By training algorithms on existing data, models can be developed to forecast the properties of novel or uncharacterized furan compounds, including their potential toxicity or efficacy as, for example, corrosion inhibitors. researchgate.net For instance, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can correlate the molecular structure of furan derivatives with their biological activity or physical characteristics. researchgate.net This can guide the synthesis of new compounds with desired properties, such as enhanced stability or specific biological interactions.
Furthermore, AI and ML can be employed to analyze complex datasets generated from high-throughput screening and analytical instrumentation. This is particularly relevant for understanding the formation of this compound in food matrices during thermal processing. researchgate.net Machine learning algorithms can help identify patterns and correlations between processing conditions and the formation of furanic compounds, aiding in the development of mitigation strategies. researchgate.net In the context of transformer oils, where furan compounds are markers for degradation, ML models are being developed to predict furan content and assess the health of the equipment, enabling predictive maintenance. researchgate.net
The application of AI extends to the design and discovery of novel applications for furan derivatives. For example, machine learning models have been used to predict the biological activity of furan-containing compounds as potential anticancer agents or aromatase inhibitors. acs.orgacs.org These predictive models can screen large virtual libraries of compounds, prioritizing those with the highest likelihood of success for synthesis and experimental testing.
Novel Sustainable Synthetic Routes for this compound
The increasing demand for sustainable chemical production has spurred research into novel and greener synthetic routes for this compound and other alkylfurans. chemimpex.com A primary focus of this research is the utilization of renewable biomass as a feedstock, which offers an alternative to traditional petroleum-based syntheses. rsc.orgresearchgate.netacs.org
Lignocellulosic biomass, a non-edible and abundant resource, is a key starting material for the production of furan derivatives. rsc.org Through various conversion processes, biomass can be transformed into platform chemicals like furfural (B47365), which can then be further upgraded to 2-alkylfurans. google.comrsc.org Research is focused on developing highly efficient and selective catalysts for these transformations. For example, metal-catalyzed transfer hydrogenation and hydrodeoxygenation reactions are being explored for the conversion of furfural to 2-methylfuran (B129897), a closely related compound to this compound. rsc.orggoogle.comrsc.org The development of economical and robust catalysts, such as those based on non-precious metals like cobalt, is a key objective to make these processes economically viable. rsc.org
Recent advancements have also focused on one-pot syntheses, which combine multiple reaction steps into a single process, reducing waste and improving efficiency. google.com For example, methods are being developed for the direct conversion of carbohydrates from biomass into alkylfurans. google.comucl.ac.uk These routes often involve acid-catalyzed dehydration and subsequent catalytic upgrading. rsc.org The use of sustainable solvents and reaction conditions is another important aspect of this research. ucl.ac.uk
Beyond biomass conversion, novel synthetic methodologies are being explored to create substituted furans with high precision and control. These include catalytic heterocyclization reactions that can proceed under mild conditions. rsc.org For instance, the Brønsted acid-catalyzed desilylative heterocyclisation of γ-hydroxy-α,β-unsaturated ketones provides a route to substituted furans. rsc.org Such methods offer pathways to a wide range of furan derivatives that may have applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.comacs.org The development of these new synthetic strategies is crucial for unlocking the full potential of this compound and its analogues as valuable chemical building blocks. chemimpex.com
Advanced Analytical Techniques for Trace-Level Detection
The ability to detect and quantify this compound at trace levels is critical for food safety assessment, environmental monitoring, and quality control. mdpi.comnih.gov As concerns about the presence of furan and its derivatives in food have grown, so has the need for more sensitive and efficient analytical methods. sepscience.comoup.com
A significant area of development is in sample preparation techniques, which are crucial for extracting and concentrating volatile compounds like this compound from complex matrices. nih.govsepscience.com Headspace solid-phase microextraction (HS-SPME) has emerged as a popular choice due to its simplicity, sensitivity, and solvent-free nature. nih.govpfigueiredo.org Ongoing research focuses on optimizing SPME methods, including the development of new fiber coatings that offer higher extraction efficiencies for a broader range of furan derivatives. nih.gov For example, carboxen/polydimethylsiloxane (CAR/PDMS) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers have shown good performance in the analysis of furans in various food products. mdpi.comnih.gov The SPME Arrow, a newer generation of SPME technology, offers a larger sorbent volume and greater mechanical robustness, potentially improving detection limits and analytical throughput. sepscience.com
In terms of instrumental analysis, gas chromatography coupled with mass spectrometry (GC-MS) remains the gold standard for the determination of this compound. mdpi.comoup.com The use of tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the reliable quantification of target analytes even in the presence of interfering compounds. mdpi.com Advanced GC techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), offer superior separation power, which is particularly useful for analyzing the complex volatile profiles of food and environmental samples. mdpi.com
The development of methods for the simultaneous analysis of this compound and a wide range of other furan derivatives is another key research focus. mdpi.compfigueiredo.org This is important for obtaining a more complete picture of furan contamination and for risk assessment purposes. Isotope dilution techniques, where a stable isotope-labeled internal standard is used, are often employed to ensure the accuracy and reliability of quantitative results. oup.com
Looking ahead, the integration of advanced data analysis techniques, including those from the field of metabolomics, is expected to further enhance the capabilities of analytical methods for furan detection. oup.com These approaches can help to identify unknown furan derivatives and to better understand the formation pathways of these compounds in different matrices.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| SPME-GC-MS/MS | Fruit | 0.005 ng/g | 0.017 ng/g | mdpi.com |
| SPME-GC-MS/MS | Juice | 0.003 ng/g | 0.01 ng/g | mdpi.com |
| SPME-GC-MS/MS | Canned Oily Fish | 0.015 ng/g | 0.05 ng/g | mdpi.com |
| HS-SPME-GC-MS | Baby Food | 0.018 - 0.035 ng/g | 0.060 - 0.117 ng/g | pfigueiredo.org |
| HS-SPME-GC-FID | Fruit Juices | 0.056 ng/mL | 0.18 ng/mL | nih.gov |
Comprehensive Environmental Risk Assessment Methodologies
As the production and use of this compound and other furanic compounds derived from biomass increase, it is crucial to develop comprehensive methodologies for assessing their potential environmental risks. researchgate.netrsc.org Future research in this area will focus on moving beyond single-endpoint toxicity tests to more holistic approaches that consider the entire lifecycle of the compound and its potential impacts on various environmental compartments. eeer.orgresearchgate.net
A key aspect of this will be the development of integrated risk assessment frameworks that combine data on a substance's physicochemical properties, environmental fate (persistence, bioaccumulation, and transport), and ecotoxicological effects. canada.caicheme.org The Ecological Risk Classification of organic substances (ERC) is one such approach that uses multiple metrics for both hazard and exposure to determine a risk classification. canada.ca Applying and refining such frameworks for furan derivatives will be an important area of future work.
Research will also need to address the specific environmental behavior of this compound. This includes studies on its degradation pathways in soil and water, its potential for long-range transport in the atmosphere, and its tendency to bioaccumulate in food webs. canada.catidjma.tn Understanding these processes is essential for accurately predicting environmental concentrations and potential exposures for different organisms.
Ecotoxicological studies will need to be expanded to include a wider range of species and endpoints. researchgate.netrsc.org While some research has been conducted on the effects of furan derivatives on aquatic organisms like algae and bacteria, more data is needed on their potential impacts on terrestrial organisms, including plants and soil invertebrates. researchgate.netrsc.org Furthermore, assessments should consider sublethal effects, such as impacts on reproduction, growth, and behavior, in addition to acute toxicity.
The development of predictive models will also play a crucial role in environmental risk assessment. tidjma.tn These models can be used to estimate potential environmental concentrations under different use and disposal scenarios, and to identify potential hotspots of contamination. tidjma.tn Geographic Information Systems (GIS) can be a powerful tool in this context, allowing for the spatial analysis of risks to different environmental receptors. icheme.org
Finally, there is a need for standardized guidelines for the environmental risk assessment of biomass-derived chemicals. europa.eu These guidelines should provide a clear framework for data requirements, testing strategies, and risk characterization, ensuring a consistent and scientifically sound approach to evaluating the environmental safety of these emerging compounds. europa.eu
| Organism | Endpoint | Result | Reference |
| Aliivibrio fischeri (marine bacterium) | Bioluminescence inhibition | Slightly toxic to practically nontoxic | researchgate.netrsc.org |
| Raphidocelis subcapitata (freshwater green algae) | Growth inhibition | - | researchgate.netrsc.org |
| Lepidium sativum (garden cress) | Growth | Non-effective or stimulant at 150 mg/L | researchgate.netrsc.org |
| Sinapis alba (white mustard) | Growth | Non-effective or stimulant at 150 mg/L | researchgate.netrsc.org |
| Saccharomyces cerevisiae (yeast) | Growth inhibition | Insignificant inhibition at 500 mg/L | researchgate.netrsc.org |
Deeper Elucidation of Biochemical Pathways and Toxicological Mechanisms
While some information exists on the toxicity of furan and its simpler derivatives, a deeper understanding of the biochemical pathways and toxicological mechanisms of this compound is still needed. nih.govnih.gov Future research will likely focus on several key areas to fill these knowledge gaps and to better assess the potential risks to human health.
One of the primary areas of investigation will be the metabolism of this compound. It is generally understood that furan and its derivatives are metabolized by cytochrome P450 enzymes, particularly CYP2E1, to reactive intermediates. europa.eu For furan, this leads to the formation of cis-2-butene-1,4-dial (BDA), a reactive dicarbonyl compound that can bind to cellular macromolecules like proteins and DNA. europa.eu For 2-methylfuran, the analogous reactive metabolite is believed to be 3-acetylacrolein. acs.org Research is needed to confirm the metabolic pathway of this compound and to identify its specific reactive metabolites. This will involve in vitro studies using liver microsomes and hepatocytes, as well as in vivo studies in animal models. acs.org
A deeper understanding of the interaction of these reactive metabolites with cellular targets is also crucial. acs.org This includes identifying the specific proteins and DNA bases that are adducted, and determining the consequences of this binding. acs.org Advanced analytical techniques, such as mass spectrometry-based proteomics and adductomics, will be essential for this work. nih.gov The identification of specific biomarkers of exposure, such as urinary metabolites or protein adducts, is another important goal, as this can facilitate human exposure assessment. researchgate.net
The toxicological mechanisms underlying the observed effects of furan derivatives, such as hepatotoxicity, also require further elucidation. europa.eunih.gov While it is known that furan can cause cholangiofibrosis and liver cancer in rodents, the precise mode of action is still being debated. europa.eunih.gov Research is needed to determine whether this compound acts through a genotoxic mechanism (i.e., by directly damaging DNA) or through non-genotoxic mechanisms, such as oxidative stress, inflammation, and altered gene expression. europa.eu Comprehensive toxicological studies, including long-term animal bioassays and mechanistic studies, will be necessary to address these questions. nih.gov
Untargeted metabolomics is an emerging tool that can provide valuable insights into the biochemical perturbations caused by exposure to this compound. nih.govebi.ac.uk By analyzing the global changes in small molecule metabolites in biological samples, researchers can identify the metabolic pathways that are most affected by the compound. nih.govebi.ac.uk This can help to generate new hypotheses about its mechanism of toxicity and to identify potential biomarkers of effect.
| Compound | Metabolic Pathway | Reactive Metabolite | Reference |
| Furan | Cytochrome P450 (CYP2E1) oxidation | cis-2-butene-1,4-dial (BDA) | europa.eu |
| 2-Methylfuran | Cytochrome P450 (CYP) oxidation | 3-Acetylacrolein (AcA) | acs.org |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing high-purity 2-propylfuran in laboratory settings?
- Methodology : Use catalytic hydrogenation of furfural derivatives with a palladium or platinum catalyst under controlled pressure (5–10 atm) and temperature (80–120°C) to minimize side reactions. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to confirm purity (>98%) and identify byproducts like dihydrofuran derivatives . Post-synthesis, employ fractional distillation (boiling point: 115°C) and verify purity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguities .
Q. How can researchers determine the solubility and stability of this compound in common organic solvents for experimental applications?
- Approach : Conduct systematic solubility tests in ethanol, acetone, and ether using UV-Vis spectroscopy to track degradation under varying conditions (e.g., light, temperature). For stability, store solutions in amber vials at –20°C and monitor decomposition products (e.g., peroxides) via iodometric titration over 30 days . Document solvent-solute interactions using Hansen solubility parameters to optimize storage protocols .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported toxicity data for this compound across different biological models?
- Analysis Framework :
- Variable Identification : Compare experimental conditions (e.g., exposure duration, concentration ranges) from hepatotoxicity studies in rodents (HTFOEL: 1 ppbv ) vs. in vitro cell cultures.
- Statistical Reconciliation : Apply meta-analysis tools to assess heterogeneity in data, accounting for confounding factors like solvent carriers (e.g., DMSO) or metabolic activation differences .
- Mechanistic Validation : Use transcriptomic profiling (RNA-seq) in HepG2 cells exposed to this compound to identify pathways (e.g., CYP450-mediated bioactivation) that may explain species-specific toxicity .
Q. What experimental designs are optimal for studying this compound’s role as a volatile organic compound (VOC) in microbial growth systems?
- Protocol Design :
- Controlled VOC Chambers : Use headspace solid-phase microextraction (HS-SPME) paired with GC-MS to quantify this compound emissions from Mycobacterium avium cultures. Calibrate against abiotic controls to distinguish microbial production from environmental contamination .
- Dynamic Range Optimization : Establish dose-response curves for this compound concentrations (0.1–10 ppmv) to assess growth modulation, using ATP bioluminescence assays for viability metrics .
- Data Normalization : Normalize VOC levels to colony-forming units (CFUs) and correct for matrix effects using internal standards (e.g., deuterated furan analogs) .
Q. How can researchers address reproducibility challenges in quantifying this compound in complex matrices (e.g., environmental samples)?
- Best Practices :
- Subsampling Strategy : Follow ISO guidelines for particulate samples: homogenize matrices via cryogenic grinding, collect ≥10 subsamples, and validate homogeneity via ANOVA (p > 0.05) .
- Analytical Validation : Use multiple reaction monitoring (MRM) in tandem MS to enhance specificity, with calibration curves spanning 3 orders of magnitude (R² > 0.995). Include recovery studies (spiked samples) to assess extraction efficiency (target: 85–115%) .
- Error Mitigation : Document all pre-analytical steps (e.g., storage temperature, filter pore size) to minimize batch effects and enable cross-study comparisons .
Data Reporting and Validation
Q. What statistical and computational tools are recommended for modeling this compound’s physicochemical properties?
- Tools and Workflows :
- QSPR Modeling : Use COSMO-RS or Gaussian software to predict logP (experimental: 2.23 ) and vapor pressure. Validate predictions against experimental data using root-mean-square error (RMSE) analysis .
- Thermodynamic Simulations : Apply density functional theory (DFT) to calculate bond dissociation energies and identify degradation pathways under oxidative conditions .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Exposure Control : Use fume hoods with ≥100 ft/min face velocity and monitor airborne concentrations via real-time PID detectors.
- Waste Management : Neutralize waste with activated charcoal or incinerate at >800°C to prevent environmental release .
- Emergency Response : Train personnel on CNS solvent syndrome symptoms (e.g., dizziness, nausea) and first-aid measures (e.g., fresh air, medical consultation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
